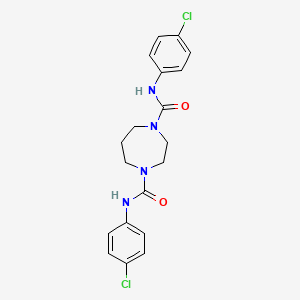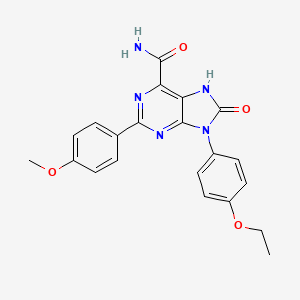
9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as ETP-46464, is a novel small molecule inhibitor that has potential therapeutic applications in various diseases. This compound has been extensively studied in the field of cancer research due to its ability to inhibit the activity of certain enzymes and proteins that are involved in tumor growth and progression.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
The compound 9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide falls into the broader category of purine derivatives, which have been extensively studied for their diverse biological activities and applications in medicinal chemistry. A significant portion of research involving similar compounds focuses on the synthesis, characterization, and investigation of their structural properties. For instance, studies on purine N-oxides have shown methods for obtaining various alkoxypurine derivatives through direct oxidation, highlighting the synthetic pathways that could be relevant for creating compounds with specific substitutions at different positions on the purine ring (Kawashima & Kumashiro, 1969). Additionally, research into the synthesis of novel heterocyclic compounds derived from purine bases, such as the creation of benzodifuranyl and thiazolopyrimidines, demonstrates the versatility of purine scaffolds in generating new molecules with potential therapeutic applications (Abu‐Hashem et al., 2020).
Reactivity and Mechanistic Insights
Investigations into the reactivity of purine derivatives offer valuable insights into the mechanisms of chemical transformations that these compounds can undergo. For example, research on the hydrolytic behavior of 6-methoxypurines reveals the complexity of the reactions and the variety of products that can result from such processes, which could be pertinent to understanding the reactivity of substituted purines (Wong & Fuchs, 1974). Additionally, the study of reactions involving 9-aryl-6-cyanopurines with primary amines, leading to various structural isomers and the formation of pyrimido[5,4-d]pyrimidines, illustrates the diverse chemical pathways accessible to purine analogs (Al‐Azmi & Kumari, 2009).
Biological Activities and Potential Applications
While the specific compound this compound may not have been directly studied, related purine derivatives have been explored for their biological activities. For instance, studies on 6-substituted purines have examined their potential as enzyme inhibitors, providing a foundation for understanding how structural modifications on the purine ring can influence biological activity and may lead to therapeutic applications (Shah et al., 1965). Similarly, the synthesis and evaluation of acyclic nucleotide analogues derived from purines highlight the antiviral properties of these compounds, suggesting a potential area of application for similar derivatives (Hocek et al., 1996).
Propiedades
IUPAC Name |
9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-3-30-15-10-6-13(7-11-15)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)12-4-8-14(29-2)9-5-12/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVCNZBXULYDLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




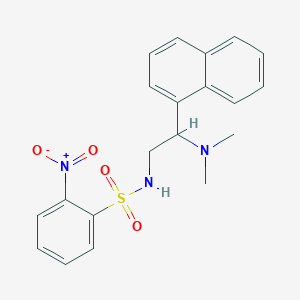
![4-bromo-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol](/img/structure/B2824443.png)
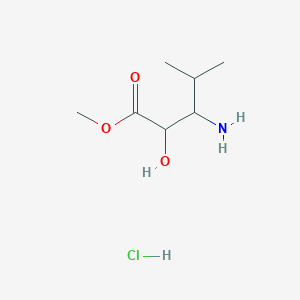

![(5-Chloro-2-methoxyphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2824447.png)
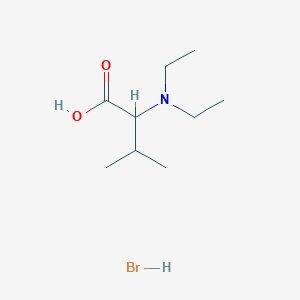
![4-[(4-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2824451.png)
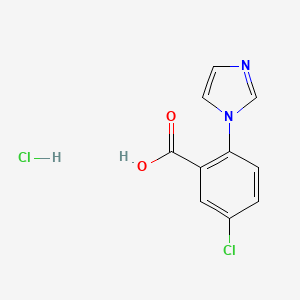
![N-cyclopentyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2824455.png)
